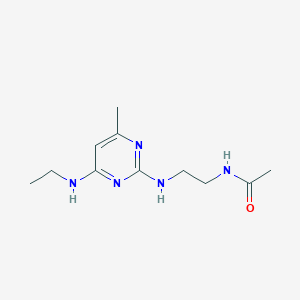

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-4-12-10-7-8(2)15-11(16-10)14-6-5-13-9(3)17/h7H,4-6H2,1-3H3,(H,13,17)(H2,12,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWHKOBLUINYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)NCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide typically involves the reaction of 4-(ethylamino)-6-methylpyrimidine with an appropriate acetamide derivative. One common method involves the use of N-(2-bromoethyl)acetamide as a starting material, which undergoes nucleophilic substitution with 4-(ethylamino)-6-methylpyrimidine under basic conditions to yield the desired product. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)ethanol .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound is being investigated as a biochemical probe to study enzyme interactions and cellular pathways. Its potential to influence cellular behavior through interactions with biomolecules makes it a valuable tool in biological research.

Medicine

In medicinal chemistry, this compound has shown promise for various therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its structural motifs are similar to those found in known antimicrobial agents.

- Anticancer Properties : Research suggests that compounds with similar structures may possess anticancer activity, warranting further investigation into their mechanisms of action and efficacy in clinical settings.

Industrial Applications

In industrial contexts, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and other chemical products. Its unique properties make it suitable for developing novel materials with specific functionalities.

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Exhibits potential against various pathogens.

- Cellular Effects : Influences cell function by interacting with signaling pathways.

- Molecular Mechanism : Likely interacts with enzymes or proteins, potentially leading to changes in gene expression.

Mechanism of Action

The mechanism of action of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide" can be compared to related pyrimidine and acetamide derivatives, focusing on substituent variations, physicochemical properties, and applications.

Substituent Variations on the Pyrimidine Ring

- Piperazinyl and Pyridinyl Derivatives: Compounds like "N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide" () replace the ethylamino group with bulkier substituents (e.g., 4-methylpiperazinyl and pyridinylamino groups). These modifications enhance interactions with hydrophobic protein pockets but reduce solubility compared to the target compound’s simpler ethylamino group .

- Thio and Thietan-3-yloxy Derivatives: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () introduces sulfur-containing groups (thio and thietan-3-yloxy) at position 3.

Acetamide Side Chain Modifications

- Cymoxanil (2-cyano-N-((ethylamino)carbonyl)-2-(methoxyimino)acetamide): This pesticide () shares an acetamide backbone but incorporates cyano and methoxyimino groups, which confer antifungal activity. The target compound lacks these electron-withdrawing groups, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .

- Quinoline-Based Acetamides: Derivatives like "N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(pyrrolidin-3-ylidene)acetamide" () replace the pyrimidine core with a quinoline system. The expanded aromatic system enhances π-π stacking interactions but increases molecular weight (~550–600 g/mol vs. ~293 g/mol for the target compound), affecting bioavailability .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by an ethylamino group attached to a pyrimidine ring and an acetamide moiety, suggests potential biological activities that are currently being explored in various fields such as medicinal chemistry, pharmacology, and biochemistry.

The molecular formula of this compound is , with a molecular weight of approximately 238.30 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:

- Pyrimidine ring : Known for its role in various biological processes.

- Ethylamino group : Increases solubility and may enhance interaction with biological targets.

- Acetamide moiety : Often associated with pharmacological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the areas of antimicrobial and anticancer properties. Below are some specific findings related to its biological activity:

Antimicrobial Activity

Preliminary studies have shown that this compound has potential antimicrobial properties. For instance, compounds containing similar structural motifs have demonstrated effectiveness against various pathogens, suggesting that this compound could be explored further for its efficacy against bacterial and fungal infections .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Research on related pyrimidine derivatives has indicated promising activity against cancer cell lines. For example, studies have shown that certain pyrimidine-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells . The mechanism may involve the modulation of cellular pathways critical for tumor growth.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:

- Synthesis and Evaluation : A study synthesized various derivatives of pyrimidine and evaluated their biological activities. The results indicated that modifications to the ethylamino group significantly affected the antimicrobial activity against specific bacterial strains.

- Anticancer Screening : In another investigation, a series of pyrimidine derivatives were screened for their ability to inhibit the growth of prostate cancer cells. The findings suggested that compounds with an ethylamino substitution exhibited enhanced activity compared to their counterparts without this modification .

Data Table: Biological Activity Summary

Q & A

Q. What computational tools are suitable for predicting metabolic pathways or toxicity profiles?

- Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatic metabolism, CYP450 interactions, and Ames test outcomes. Validate with in vitro microsomal assays (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.